N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide
Beschreibung
N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide is a complex organic compound with a unique structure that includes a dimethylamino group, a sulfonyl group, and a carbonothioyl group
Eigenschaften
Molekularformel |
C12H17N3O3S2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C12H17N3O3S2/c1-4-11(16)14-12(19)13-9-5-7-10(8-6-9)20(17,18)15(2)3/h5-8H,4H2,1-3H3,(H2,13,14,16,19) |
InChI-Schlüssel |
VEBKOQPJZNIZEL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzenesulfonyl chloride with a suitable amine to form an intermediate, which is then reacted with a carbonothioyl compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfonyl or carbonothioyl groups is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide can be compared with other compounds that have similar functional groups, such as:
N-[({4-[(methylamino)sulfonyl]phenyl}amino)carbonothioyl]propanamide: This compound has a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]butanamide: This compound has a butanamide group instead of a propanamide group, which can influence its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
